molecular formula C18H19ClN2O3S B2735194 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941986-04-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2735194
CAS No.: 941986-04-5
M. Wt: 378.87
InChI Key: MUSIVXKEMRNMSI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophores, including a 1,1-dioxidoisothiazolidine group and an m-tolylacetamide moiety, linked through a chloro-substituted phenyl ring. The 1,1-dioxidoisothiazolidin-2-yl group, a sulfone derivative, is a notable structural feature known to influence the electronic characteristics, solubility, and metabolic stability of a molecule, thereby impacting its interaction with biological targets . The presence of the acetamide linker is a common feature in many bioactive compounds and is often involved in key hydrogen-bonding interactions with enzymes or receptors . This specific combination of functional groups suggests potential for diverse biological activity and makes it a valuable chemical entity for probe discovery and lead optimization in drug development programs. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR). It is offered as a high-purity solid for use in analytical standards, in vitro bio-screening assays, and chemical synthesis. This product is intended for research and development purposes only and is not classified as a drug or approved for any human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-4-2-5-14(10-13)11-18(22)20-15-6-7-16(19)17(12-15)21-8-3-9-25(21,23)24/h2,4-7,10,12H,3,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIVXKEMRNMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the isothiazolidinone ring: This step might involve the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.

    Chlorination: Introduction of the chloro group to the phenyl ring could be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent.

    Acetamide formation: The final step might involve the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (R-NH₂) could be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a deoxygenated analog.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic cores, and acetamide-linked groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogs
Compound Name Key Structural Features Biological/Physicochemical Notes Reference ID
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide 4-fluorophenyl substituent instead of m-tolyl; same isothiazolidin dioxide core Likely improved metabolic stability due to fluorine’s electronegativity; potential CNS activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazole; no sulfone group Structural similarity to penicillin lateral chain; antimicrobial applications noted
N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(m-tolyl)acetamide Tetrazole heterocycle; trifluoromethyl group High purity (≥95%); evaluated as a free fatty acid receptor antagonist
2-[2-(2,6-dichlorophenylamino)phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide Thioxothiazolidinone core; dichlorophenylamino group Antimicrobial activity reported; synthesis via thioglycolic acid cyclization
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide herbicide; methoxymethyl and diethylphenyl groups Agrochemical use; inhibits plant cell division

Physicochemical Properties

  • Solubility and Stability: The sulfone group in the target compound likely improves water solubility compared to non-polar thiazole analogs (e.g., ) .
  • Crystallography : Analogous compounds (e.g., ) form hydrogen-bonded dimers, influencing crystal packing and melting points .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound belongs to a class of thiazolidine derivatives, which have been studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 367.85 g/mol. The presence of a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety enhances its biological activity.

PropertyValue
Molecular FormulaC16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S
Molecular Weight367.85 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator by binding to active or allosteric sites on enzymes, thereby altering their activity. Such interactions can lead to the inhibition of key metabolic pathways or signaling cascades relevant in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with isothiazolidin structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's structural characteristics may also confer anti-inflammatory properties. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It could induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound showed effective inhibition at low concentrations.
  • Anti-inflammatory Activity : In vitro assays demonstrated that derivatives inhibited the release of TNF-alpha from activated macrophages, suggesting a potential mechanism for reducing inflammation in chronic diseases.
  • Anticancer Studies : Research involving human cancer cell lines revealed that compounds related to this structure could significantly reduce cell viability and induce apoptosis, highlighting their potential as novel anticancer agents.

Q & A

Q. What are the key synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from functionalized aromatic precursors. A common approach includes:

  • Step 1: Coupling of 4-chloro-3-aminophenyl derivatives with isothiazolidinone moieties via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Acetamide formation through reaction with m-tolylacetic acid derivatives using coupling agents like EDCI/HOBt .
  • Optimization Strategies:
    • Temperature Control: Reactions involving isothiazolidinone sulfonamide groups require temperatures ≤ 0°C to prevent decomposition .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the chloro-phenyl, isothiazolidinone, and acetamide groups. Aromatic protons in m-tolyl appear as multiplets (δ 7.2–7.4 ppm), while the isothiazolidinone sulfone group shows distinct downfield shifts (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 447.08) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the acetamide group) .

Q. What functional groups in the compound’s structure contribute to its biological activity?

Key groups include:

  • Isothiazolidinone Dioxide: Enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins .
  • Chlorophenyl Group: Improves lipophilicity and membrane permeability .
  • Acetamide Linker: Facilitates hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) .
  • m-Tolyl Moiety: Modulates steric and electronic properties for target selectivity .

Q. How can researchers assess solubility and stability under experimental conditions?

  • Solubility:
    • Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Limited aqueous solubility (<0.1 mg/mL) is common due to hydrophobicity .
  • Stability:
    • pH Stability: Incubate at pH 2–9 (37°C, 24h) and analyze via HPLC for degradation products. The sulfone group is stable under acidic conditions but hydrolyzes in strong bases .
    • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition >200°C .

Q. What are common impurities in synthesized batches, and how are they analyzed?

  • Impurities:
    • Unreacted 3-(1,1-dioxidoisothiazolidin-2-yl)aniline (retention time ~8.2 min in HPLC).
    • Acetic acid byproducts from incomplete coupling.
  • Analysis:
    • HPLC-DAD: Uses a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .
    • TLC: Silica plates (ethyl acetate:hexane = 1:1) with UV visualization .

Advanced Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic Studies: Monitor intermediates via in situ FTIR or LC-MS during isothiazolidinone coupling. For example, the formation of a tetrahedral intermediate in amide bond formation can be tracked .
  • Isotopic Labeling: Use ¹⁸O-labeled water to confirm hydrolysis pathways of the sulfone group .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict transition states for nucleophilic substitution at the chloro-phenyl site .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation: Replicate assays (e.g., kinase inhibition IC₅₀) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Off-Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Meta-Analysis: Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers caused by assay variability .

Q. How can molecular docking and QSAR models predict interactions with biological targets?

  • Docking Workflow:
    • Prepare protein structure (PDB: 4XC3 for CDK2) and ligand (SMILES input).
    • Use AutoDock Vina with Lamarckian GA parameters. Key interactions include H-bonds between the acetamide carbonyl and Lys89 .
  • QSAR:
    • Train models with descriptors like logP, polar surface area, and H-bond acceptors. A reported QSAR model (R² = 0.82) links m-tolyl substituents to enhanced cytotoxicity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation:
    • Replace m-tolyl with p-fluorophenyl or naphthyl to assess steric effects.
    • Modify the isothiazolidinone ring with methyl or cyano groups .
  • Biological Testing:
    • Prioritize in vitro assays (e.g., anti-proliferation in MCF-7 cells) followed by in vivo xenograft models for lead optimization .
  • Data Correlation: Use Principal Component Analysis (PCA) to cluster bioactivity data by substituent electronic parameters (Hammett σ) .

Q. What methodological considerations are critical for in vitro biological assays?

  • Cell Line Selection: Use NCI-60 panels to evaluate broad-spectrum activity. Note that renal cancer lines (e.g., A498) show higher sensitivity due to overexpression of target kinases .
  • Control Compounds: Include staurosporine (pan-kinase inhibitor) and vehicle controls (0.1% DMSO).
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to estimate half-life (<30 min suggests rapid clearance) .

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